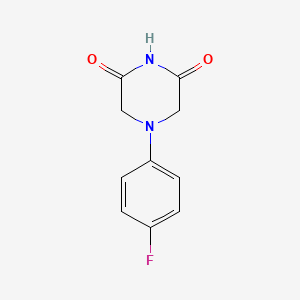

4-(4-Fluoro-phenyl)-piperazine-2,6-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9FN2O2 |

|---|---|

Molecular Weight |

208.19 g/mol |

IUPAC Name |

4-(4-fluorophenyl)piperazine-2,6-dione |

InChI |

InChI=1S/C10H9FN2O2/c11-7-1-3-8(4-2-7)13-5-9(14)12-10(15)6-13/h1-4H,5-6H2,(H,12,14,15) |

InChI Key |

YIRCFDGIPKZITC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)NC(=O)CN1C2=CC=C(C=C2)F |

Origin of Product |

United States |

Significance of Piperazine 2,6 Dione Derivatives As a Privileged Scaffold in Synthetic Chemistry

The piperazine (B1678402) ring is a frequently utilized heterocycle in the development of biologically active compounds. nih.govmdpi.com It is considered a "privileged scaffold" in drug design due to its unique structural and physicochemical properties. nih.govresearchgate.netresearchgate.net The piperazine-2,6-dione (B107378) framework, a derivative of piperazine, offers a rigid and versatile platform for the synthesis of diverse molecular libraries. researchgate.netnih.gov

Key attributes of the piperazine-2,6-dione scaffold include:

Structural Rigidity and Conformational Control: The dione (B5365651) functionality introduces conformational constraints, which can be advantageous for designing ligands that fit precisely into the binding pockets of biological targets. nih.gov This defined three-dimensional orientation is crucial for optimizing pharmacological activity. nih.gov

Synthetic Accessibility: Piperazine-2,6-diones can be synthesized through established methods, such as the condensation of iminodiacetic acid derivatives with primary amines or the cyclization of α-amino acid esters. researchgate.net This accessibility allows for the efficient generation of a wide range of derivatives.

Multiple Points for Diversification: The scaffold possesses multiple sites, particularly the nitrogen atoms, that can be readily functionalized. This allows medicinal chemists to systematically modify the structure to explore structure-activity relationships (SAR) and fine-tune properties such as solubility, basicity, and receptor affinity. researchgate.netresearchgate.net

Favorable Pharmacokinetic Profile: The two nitrogen atoms within the piperazine core can act as hydrogen bond donors or acceptors, which can improve aqueous solubility and bioavailability, key pharmacokinetic properties for drug candidates. mdpi.com

The piperazine nucleus is integral to a wide array of pharmacologically active agents, demonstrating broad therapeutic potential, including anticancer, anti-inflammatory, antipsychotic, and antimicrobial activities. nih.govmdpi.com This versatility underscores its importance as a foundational structure in the quest for new therapeutic agents. researchgate.net

Strategic Incorporation of Fluorinated Phenyl Moieties in Bioactive Compound Design

The introduction of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile. tandfonline.comresearchgate.net When applied to a phenyl group attached to a core scaffold like piperazine-2,6-dione (B107378), this modification can profoundly influence the compound's behavior. Up to 50% of drugs approved by the U.S. FDA in some recent years have been organofluorine compounds. tandfonline.com

The strategic advantages of incorporating a fluorinated phenyl moiety include:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. tandfonline.comnih.gov Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation by enzymes like cytochrome P450 can block this pathway, thereby increasing the drug's half-life and bioavailability. tandfonline.comnih.govresearchgate.net

Modulation of Physicochemical Properties:

Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its target. nih.govresearchgate.net This property, however, must be carefully balanced to maintain adequate solubility. researchgate.net

Acidity/Basicity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing effect. tandfonline.com This can lower the pKa of nearby basic groups, such as the nitrogen atoms in the piperazine (B1678402) ring, influencing the compound's ionization state at physiological pH and thus affecting its interaction with receptors and its absorption and distribution properties. nih.govacs.org

Improved Binding Affinity: The fluorine atom can participate in favorable non-covalent interactions within a protein's binding site, including hydrogen bonds (acting as a weak acceptor) and electrostatic interactions. tandfonline.comresearchgate.net These interactions can lead to a higher binding affinity and, consequently, greater potency of the drug candidate. tandfonline.com

Conformational Effects: The presence of a fluorine atom can alter the preferred conformation of a molecule, which may favor the specific geometry required for optimal binding to a biological target. researchgate.netacs.org

The relatively small size of the fluorine atom (van der Waals radius of 1.47 Å) means that it can often replace a hydrogen atom (1.20 Å) without causing significant steric hindrance, making it an ideal substituent for fine-tuning molecular properties. tandfonline.comnih.gov

Overview of Current Research Trajectories Focusing on 4 4 Fluoro Phenyl Piperazine 2,6 Dione Analogues and Their Contributions to Chemical Biology

Established Synthetic Routes for the Piperazine-2,6-Dione Core Structure

Cyclization Approaches Utilizing N-Substituted Iminodiacetic Acid Derivatives

A primary and efficient method for constructing the piperazine-2,6-dione ring involves the condensation of iminodiacetic acid derivatives with primary amines. researchgate.netresearchgate.netresearchgate.net In the context of synthesizing this compound, N-(4-fluorophenyl)iminodiacetic acid serves as a key precursor. This approach involves the intramolecular cyclization of the N-substituted iminodiacetic acid, often facilitated by dehydrating agents or thermal conditions, to yield the desired dione (B5365651) structure. The use of iminodiacetic acid provides a straightforward route to the symmetrical piperazine-2,6-dione core. researchgate.net

For instance, the reaction can be conceptualized as the formation of amide bonds between the amine of a primary amine and the two carboxylic acid groups of iminodiacetic acid, leading to the heterocyclic ring. While microwave irradiation has been explored to drive this condensation, in some cases, only salt formation is observed instead of the desired imide. researchgate.netresearchgate.net

Multistep Reaction Sequences for Diverse Substituted Piperazine-2,6-diones

More complex, multi-step reaction sequences offer versatility in producing a wide array of substituted piperazine-2,6-diones. nih.gov These methods often begin with readily available α-amino acids. nih.gov One such approach involves the alkylation of α-amino acid esters with bromoacetamide, followed by a subsequent cyclization step to form the piperazine-2,6-dione ring. researchgate.netresearchgate.net This strategy allows for the introduction of various substituents at different positions of the ring, depending on the choice of the starting amino acid.

Another sophisticated strategy involves the development of a three-step, one-pot procedure that yields piperazine-2,6-diones with diverse substituents on the nitrogen atoms in high yields. nih.gov Such methods are particularly valuable for creating a library of related compounds for further study. The synthesis of tetrasubstituted diketopiperazines, a related class of compounds, often requires either multistep sequences or harsh reaction conditions. researchgate.net

Strategies for the Stereoselective Introduction and Positional Functionalization of the 4-Fluoro-phenyl Moiety

The introduction of the 4-fluoro-phenyl group onto the piperazine ring is a crucial step that defines the target molecule. This is typically achieved through N-arylation techniques.

N-Arylation Techniques for Piperazine Ring Substitution

N-arylation is a common method for attaching an aryl group, such as the 4-fluoro-phenyl moiety, to a nitrogen atom of the piperazine ring. This can be accomplished by reacting a pre-formed piperazine-2,6-dione with a suitable 4-fluorophenylating agent. Nickel-catalyzed amination of aryl chlorides provides a selective method for the N-arylation of piperazine. researchgate.net This technique allows for either mono- or diarylation of the piperazine ring, offering control over the substitution pattern. researchgate.net

In a general sense, N-arylation can also be a key step in the synthesis of the starting materials themselves, such as in the preparation of N-(4-fluorophenyl)iminodiacetic acid, which then undergoes cyclization as described in section 2.1.1.

Palladium-Catalyzed Cross-Coupling and Related Methodologies

While not explicitly detailed for the synthesis of this compound in the provided information, palladium-catalyzed cross-coupling reactions are a powerful and widely used tool for forming carbon-nitrogen bonds in organic synthesis. These methodologies, such as the Buchwald-Hartwig amination, could theoretically be applied to the N-arylation of a piperazine-2,6-dione precursor with a 4-fluorophenyl halide. Palladium-catalyzed methodologies are known for their efficiency and functional group tolerance, making them a plausible, though not directly documented, route for this specific synthesis. organic-chemistry.org

Optimization of Reaction Conditions and Isolation Procedures for Enhanced Yields and Purity

To ensure the efficient and clean production of this compound, careful optimization of reaction parameters and purification methods is essential.

Key factors that are often optimized include the choice of solvent, reaction temperature, and the nature of the catalyst and any additives. For example, in N-arylation reactions, the choice of the palladium catalyst and the supporting ligand can significantly impact the reaction's efficiency and selectivity. organic-chemistry.org Similarly, for cyclization reactions, the selection of the dehydrating agent and the reaction temperature are critical for maximizing the yield of the desired piperazine-2,6-dione.

The isolation and purification of the final product are crucial for obtaining a compound of high purity. Common techniques include:

Crystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the pure compound crystallizes out, leaving impurities in the solution.

Chromatography: Column chromatography is a powerful technique for separating mixtures of compounds. The crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and different components of the mixture travel through the column at different rates, allowing for their separation. nih.gov

Extraction: Liquid-liquid extraction is used to separate the product from impurities based on their differing solubilities in two immiscible liquid phases. nih.gov

An efficient, large-scale synthesis of the parent piperazine-2,6-dione has been developed that utilizes inexpensive starting materials and a convenient workup procedure that avoids the need for chromatographic techniques, resulting in satisfactory yields. researchgate.net Such streamlined procedures are highly desirable in chemical synthesis.

Below is a table summarizing various synthetic approaches for related piperazine derivatives, highlighting the diversity of applicable methods.

| Methodology | Reactants | Product Class | Key Features |

| Cyclization of N-Substituted Iminodiacetic Acid | N-(4-fluorophenyl)iminodiacetic acid | 4-Aryl-piperazine-2,6-diones | Direct route to the target scaffold. |

| Multistep Synthesis from α-Amino Acids | α-Amino acid esters, bromoacetamide | Substituted piperazine-2,6-diones | Versatile for introducing diverse substituents. researchgate.netnih.gov |

| Nickel-Catalyzed N-Arylation | Piperazine, aryl chlorides | N-Arylpiperazines | Selective for mono- or diarylation. researchgate.net |

| Palladium-Catalyzed Amination | Piperazine, aryl chlorides | Arylpiperazines | Efficient and eco-friendly under aerobic conditions. organic-chemistry.org |

Applications of Advanced Synthetic Techniques (e.g., Microwave-Assisted Synthesis) in Compound Preparation

The application of microwave-assisted organic synthesis (MAOS) has revolutionized the preparation of a wide array of heterocyclic compounds, including piperazine-2,6-diones. This technique utilizes microwave energy to directly and efficiently heat the reaction mixture, leading to a significant acceleration of chemical reactions. researchgate.net Compared to conventional heating methods, which rely on thermal conductivity, microwave heating is characterized by rapid and uniform heating of the sample, which can minimize the formation of side products and decomposition of thermally sensitive materials. researchgate.net

The synthesis of piperazine-2,6-dione derivatives through the condensation of iminodiacetic acid with various amines has been shown to be highly amenable to microwave irradiation. researchgate.net This method often results in quantitative yields in significantly shorter reaction times compared to traditional heating. researchgate.net For instance, the synthesis of various N-substituted piperazine-2,6-diones was achieved in high yields under microwave irradiation, demonstrating the broad applicability of this technique. researchgate.net

The advantages of microwave-assisted synthesis over conventional heating are clearly demonstrated in comparative studies of similar heterocyclic syntheses. For example, in the synthesis of 2-amino-4,6-diarylpyrimidines, a Biginelli-type three-component reaction, microwave irradiation drastically reduced the reaction time from hours to minutes while providing comparable or in some cases, better yields. researchgate.netjaveriana.edu.cojaveriana.edu.co

| Compound Type | Heating Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| N-Aryl Piperazine Derivatives | Conventional | Several hours | Moderate to Good | researchgate.net |

| N-Aryl Piperazine Derivatives | Microwave-Assisted | Minutes | Good to Excellent | researchgate.net |

| 2-Amino-4,6-diarylpyrimidines | Conventional | 4-6 hours | 80-94% | javeriana.edu.cojaveriana.edu.co |

| 2-Amino-4,6-diarylpyrimidines | Microwave-Assisted | 10-15 minutes | 72-86% | javeriana.edu.cojaveriana.edu.co |

The data clearly illustrates that microwave-assisted synthesis offers a significant improvement in efficiency for the preparation of related heterocyclic structures. While a specific protocol for the microwave-assisted synthesis of this compound is not extensively detailed in the cited literature, the general success of this method for analogous N-aryl piperazine-2,6-diones strongly suggests its applicability and advantages for the target compound. The reaction would likely proceed by mixing iminodiacetic acid and 4-fluoroaniline, potentially in a suitable solvent or under solvent-free conditions, and subjecting the mixture to microwave irradiation for a short period. This would be expected to yield the desired product rapidly and in high yield.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Proton, Carbon, and Fluorine Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the atomic connectivity and electronic environments within the molecule.

¹H NMR for Proton Resonance Analysis

The proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ), multiplicities (splitting patterns), and integral values (ratio of protons).

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic (H-2', H-6') | 7.20 - 7.40 | Triplet of doublets (td) or Multiplet (m) |

| Aromatic (H-3', H-5') | 7.00 - 7.20 | Triplet (t) |

| Piperazine-dione (CH₂) | 2.80 - 3.00 | Singlet (s) or complex multiplet |

| Piperazine-dione (CH₂) | 2.60 - 2.80 | Singlet (s) or complex multiplet |

Note: The protons on the piperazine-2,6-dione ring may exhibit complex splitting patterns or appear as singlets depending on the solvent, temperature, and conformational dynamics of the ring.

¹³C NMR for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. The presence of the carbonyl groups, the fluorinated aromatic ring, and the aliphatic ring carbons would be clearly distinguishable.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 165 - 175 |

| Aromatic (C-1') | 158 - 162 (d, ¹JCF) |

| Aromatic (C-4') | 135 - 140 |

| Aromatic (C-2', C-6') | 128 - 132 (d, ³JCF) |

| Aromatic (C-3', C-5') | 115 - 120 (d, ²JCF) |

| Piperazine-dione (CH₂) | 45 - 55 |

| Piperazine-dione (CH₂) | 40 - 50 |

Note: Carbons on the fluorophenyl ring will appear as doublets (d) due to coupling with the ¹⁹F nucleus. The coupling constants (JCF) provide additional structural information.

¹⁹F NMR for Fluorine Chemical Shift Characterization

The ¹⁹F NMR spectrum is highly specific for fluorine-containing compounds. It would show a single resonance for the fluorine atom on the phenyl ring, and its chemical shift would be characteristic of an aryl fluoride.

Expected ¹⁹F NMR Data:

| Fluorine Atom | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Ar-F | -110 to -120 | Multiplet (m) |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Elucidation

HRMS provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of the molecule.

Expected HRMS Data:

| Ion | Calculated Exact Mass [M+H]⁺ |

| C₁₀H₉FN₂O₂ | 209.0721 |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interaction Analysis

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide definitive proof of its three-dimensional structure. This technique would determine bond lengths, bond angles, and the conformation of the piperazine-dione ring. It would also reveal how the molecules pack in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding or π-stacking. As no experimental data has been published, a hypothetical data table is presented below based on similar known structures.

Hypothetical X-ray Crystallography Data:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 10.5 |

| b (Å) | ~ 8.2 |

| c (Å) | ~ 12.1 |

| β (°) | ~ 105 |

| Volume (ų) | ~ 1000 |

| Z | 4 |

Chromatographic Techniques for Purity Assessment and Analytical Separation

Chromatographic methods are fundamental in the analysis of this compound, enabling both the assessment of its purity after synthesis and its separation from complex mixtures for further analysis. The choice of technique depends on the specific analytical goal, ranging from rapid qualitative checks to detailed quantitative analysis and purification.

Thin-Layer Chromatography (TLC)

A proposed TLC system for this compound, based on methods for similar compounds, is presented in the table below.

| Stationary Phase | Mobile Phase (v/v) | Visualization | Expected Rf Range |

| Silica Gel 60 F254 | Ethyl Acetate (B1210297) / Hexane (e.g., 1:1) | UV light (254 nm) | 0.3 - 0.6 |

| Reversed-Phase (RP-18) | Acetonitrile (B52724) / Water (e.g., 7:3) | UV light (254 nm) | 0.4 - 0.7 |

Column Chromatography for Purification

For the purification of this compound on a preparative scale, column chromatography is the method of choice. This technique allows for the separation of the target compound from unreacted starting materials, byproducts, and other impurities. Based on purification methods for structurally similar 1,4-disubstituted piperazine-2,5-dione derivatives, a silica gel stationary phase is commonly employed. nih.gov The selection of an appropriate eluent system is critical for achieving good separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective. For instance, a solvent system of petroleum ether and ethyl acetate, or dichloromethane (B109758) and ethyl acetate with a small amount of methanol (B129727), has been successfully used for related compounds. nih.govresearchgate.net

The following table outlines a potential column chromatography protocol for the purification of this compound.

| Stationary Phase | Eluent System (Gradient) | Fraction Collection | Monitoring |

| Silica Gel (230-400 mesh) | Hexane to Ethyl Acetate or Dichloromethane to Methanol | Based on TLC analysis | Thin-Layer Chromatography |

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry is a powerful technique for the identification and quantification of volatile and thermally stable compounds. While specific GC/MS data for this compound is not explicitly detailed in the provided search results, general methods for the analysis of piperazine derivatives are well-established. unodc.org These methods typically utilize a capillary column, such as a DB-5ms, and a temperature-programmed oven to ensure efficient separation. unodc.org

The mass spectrum of this compound obtained by electron ionization (EI) is expected to show characteristic fragmentation patterns. Based on the fragmentation of other piperazine derivatives, key fragmentation pathways would likely involve the cleavage of the piperazine ring. nih.govresearchgate.net The molecular ion peak (M+) would be observed, and its mass would correspond to the molecular weight of the compound.

Below is a table summarizing hypothetical GC/MS parameters and expected fragmentation patterns for this compound.

| Parameter | Value |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp. 100°C, ramp to 280°C at 10°C/min, hold for 5 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Molecular Ion (m/z) | 222.08 |

| Key Fragmentation Ions (m/z) | Fragments corresponding to the loss of CO, C2H2NO, and cleavage of the piperazine ring. |

Liquid Chromatography-Mass Spectrometry (LC/MS)

Liquid Chromatography-Mass Spectrometry is a highly sensitive and versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC/MS. For this compound, LC/MS would be a suitable method for both qualitative and quantitative analysis. Methods for related N-phenylpiperazine derivatives often employ reversed-phase chromatography with a C18 column and a mobile phase consisting of a mixture of acetonitrile or methanol and an aqueous buffer, often containing a small amount of formic acid to improve ionization. nih.govnih.gov

Mass spectrometric detection, typically using an electrospray ionization (ESI) source in positive ion mode, would provide information on the molecular weight of the compound ([M+H]+) and its fragmentation pattern through tandem mass spectrometry (MS/MS). The fragmentation in MS/MS would likely involve the cleavage of the piperazine-2,6-dione ring structure.

The following table outlines a potential LC/MS method for the analysis of this compound.

| Parameter | Value |

| LC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| MS Ionization Mode | Electrospray Ionization (ESI), Positive |

| Expected [M+H]+ Ion (m/z) | 223.09 |

| Expected MS/MS Fragments | Resulting from the cleavage of the piperazine-2,6-dione ring. |

Structure Activity Relationship Sar Investigations of 4 4 Fluoro Phenyl Piperazine 2,6 Dione Analogues

Influence of Substituent Variations on the 4-Fluoro-phenyl Moiety on Biological Activities

Variations of substituents on the 4-fluoro-phenyl moiety of 4-(4-fluoro-phenyl)-piperazine-2,6-dione analogues have a marked impact on their biological activities. The introduction of different functional groups can significantly alter the pharmacological properties of these compounds, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.

Research has shown that the nature and position of substituents on the phenyl ring are critical. For instance, the presence of electron-withdrawing groups, such as chloro or fluoro substituents, on the phenyl ring linked to a piperazine (B1678402) moiety can enhance anti-tumor activity. nih.gov The 4-fluorobenzyl and piperazine moieties themselves are considered crucial for anticancer functional groups in certain derivatives. nih.gov

In the context of antipsychotic agents, the substitution pattern on the aryl group connected to the piperazine ring can ensure high affinity for dopamine (B1211576) D2 receptors. Optimal substitution has been observed at the 2-position of the phenyl system. researchgate.net

The following table summarizes the effects of various substituents on the biological activity of piperazine derivatives:

| Substituent | Position | Observed Effect on Biological Activity | Reference |

| Chloro | Varies | Enhanced anti-tumor activity | nih.gov |

| Fluoro | 4 | Crucial for anticancer activity | nih.gov |

| Methyl | 2 | Optimal for D2 receptor affinity | researchgate.net |

| Trifluoromethyl | 2 or 7 | Lower affinity for D3 receptors | acs.org |

| Methyl-tert-butyl | 2 and 6 | Interesting differences in binding profiles at D3 and D2 receptors | acs.org |

These findings underscore the importance of the electronic and steric properties of the substituents on the 4-fluoro-phenyl moiety in modulating the biological activity of these piperazine-2,6-dione (B107378) analogues.

Effects of Modifications to the Piperazine-2,6-Dione Ring System on Target Interactions

Replacing the piperazine ring with other heterocyclic systems, such as morpholine (B109124) or pyrrolidine, has been shown to cause a noticeable decrease in activity in some cases. nih.gov This suggests that the specific geometry and electronic properties of the piperazine ring are crucial for optimal target interaction.

Bioisosteric replacement is a common strategy in drug design to modify the properties of a lead compound. For the piperazine ring, bioisosteres like spirodiamines have been explored. enamine.netenamine.net In one instance, replacing a piperazine ring in a drug with a spirodiamine analogue led to beneficial effects on activity and reduced cytotoxicity. enamine.netenamine.net Other bioisosteric replacements for the piperazine moiety include spiro-type building blocks comprised of azetidine. tcichemicals.com

The table below illustrates the impact of modifying the core heterocyclic ring:

| Modification | Effect on Activity | Reference |

| Replacement with Morpholine | Decreased activity | nih.gov |

| Replacement with Pyrrolidine | Decreased activity | nih.gov |

| Replacement with Spirodiamine | Beneficially affected activity and reduced cytotoxicity | enamine.netenamine.net |

| Replacement with Azetidine-containing spirocycle | Proposed as a bioisosteric replacement to improve properties | tcichemicals.com |

Role of Fluorine Substitution: Positional Isomers and Electronic Effects on Bioactivity

The substitution of fluorine on the phenyl ring of 4-phenyl-piperazine-2,6-dione analogues plays a significant role in modulating their bioactivity. The position of the fluorine atom and its resulting electronic effects can influence a compound's affinity for its target, as well as its metabolic stability and pharmacokinetic properties.

In many neuropharmacologically active compounds, an aromatic fluorine substituent can increase the affinity and/or selectivity of a ligand. nih.gov For example, in a series of 3-phenylpiperidine-2,6-dione derivatives, the 1-(4-fluorophenyl)-substituted compound showed moderate antiviral activity against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus-1 (HSV-1). nih.gov

The electronic properties of fluorine, being a highly electronegative atom, can alter the electron density of the aromatic ring, which in turn can affect interactions with biological targets. Studies on norfloxacin (B1679917) analogues have shown that the fluorine atom can influence the binding area of the molecule with its target, DNA gyrase. nih.gov

The table below summarizes the observed bioactivity of some fluorine-substituted piperazine derivatives:

| Compound Type | Fluorine Position | Biological Activity | Reference |

| 1-Aryl-3-phenylpiperidine-2,6-dione | 4-Fluorophenyl | Moderate antiviral activity against CVB-2 and HSV-1 | nih.gov |

| Norfloxacin analogue | Not specified | Affects binding area with DNA gyrase | nih.gov |

| Phenylpiperazine derivatives | Aromatic position | Can increase affinity and/or selectivity for neurological targets | nih.gov |

These findings demonstrate that the strategic placement of fluorine atoms can be a powerful tool in medicinal chemistry to enhance the biological properties of 4-phenyl-piperazine-2,6-dione analogues.

Impact of Linker Lengths and Heterocyclic Fusions on Pharmacological Profiles

The length of the linker connecting the piperazine-2,6-dione core to other molecular fragments, as well as the fusion of additional heterocyclic rings, can have a profound impact on the pharmacological profiles of these compounds. These structural modifications can influence receptor affinity, selectivity, and functional activity.

In a series of arylpiperazine derivatives, the length of the alkyl linker was found to be a critical determinant of activity. For instance, in one study, a derivative with the shortest methylene (B1212753) tether significantly reduced D2 receptor affinity compared to other derivatives with longer linkers. researchgate.net This suggests that an optimal linker length is necessary to correctly position the pharmacophoric groups for effective receptor binding.

The following table provides examples of how linker length and heterocyclic fusions can affect pharmacological activity:

| Structural Modification | Effect on Pharmacological Profile | Reference |

| Shortest methylene linker | Significantly reduced D2 receptor affinity | researchgate.net |

| Fused tricyclic heterocycle | Maintained balanced affinities for serotonin (B10506) and dopamine receptors | researchgate.net |

| Imidazo[1,2-a]pyridine (B132010) group | High D3 receptor binding potency | acs.org |

| 2-Indolyl moiety | Lower binding potency at both D3 and D2 receptors | acs.org |

| 2-Benzimidazole | D3 receptor binding potency comparable to imidazo[1,2-a]pyridine but with reduced selectivity | acs.org |

Correlation of Physiochemical Parameters (e.g., Lipophilicity) with Biological Outcomes

The physicochemical properties of this compound analogues, particularly lipophilicity, play a crucial role in determining their biological outcomes. Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to cross biological membranes and interact with its target. nih.govmdpi.com

An increase in lipophilicity, for example, by the insertion or extension of alkyl groups, can enhance the antibacterial activity of some compounds by improving their penetration of the bacterial cell membrane. researchgate.net However, there is often an optimal range for lipophilicity, as excessively high values can lead to poor solubility and increased metabolic clearance.

In the context of drug design, modulating lipophilicity is a key strategy for optimizing a compound's pharmacokinetic and pharmacodynamic properties. nih.gov The piperazine group itself is frequently incorporated into molecules to increase water solubility and achieve a tuned lipophilicity. nih.gov

The following table summarizes the relationship between lipophilicity and biological outcomes for piperazine derivatives:

| Physicochemical Parameter | Effect on Biological Outcome | Reference |

| Increased Lipophilicity | Can improve penetration of bacterial cell membranes, enhancing antibacterial activity | researchgate.net |

| Tuned Lipophilicity | Can lead to a better balance between physicochemical properties and activity | nih.gov |

| Lipophilicity (logP) | Influences ADME properties and ability to cross biological membranes | nih.govmdpi.com |

These findings highlight the importance of carefully considering and optimizing physicochemical parameters like lipophilicity in the design of new this compound analogues to achieve desired biological effects.

Mechanistic Investigations of Biological Target Interactions Preclinical Focus

Enzyme Inhibition Studies

Protoporphyrinogen-IX Oxidase (PPO) Inhibition

No studies were found that investigated the inhibitory activity of 4-(4-Fluoro-phenyl)-piperazine-2,6-dione against Protoporphyrinogen-IX Oxidase (PPO).

Phosphodiesterase (PDE) Inhibition (e.g., PDE4B, PDE10A)

There is no available data on the inhibitory effects of this compound on phosphodiesterase enzymes, including the specific subtypes PDE4B and PDE10A.

Receptor Ligand Binding and Functional Activity Profiling

Serotonin (B10506) Receptor Subtype (5-HT1A, 5-HT2A, 5-HT6, 5-HT7) Affinity and Selectivity

No research has been published detailing the binding affinity, selectivity, or functional activity of this compound at serotonin receptor subtypes 5-HT1A, 5-HT2A, 5-HT6, or 5-HT7.

Dopamine (B1211576) Receptor (D2) Interactions

The interaction of this compound with the dopamine D2 receptor has not been characterized in any available preclinical studies.

Histamine (B1213489) H1 Receptor Antagonism

There is no scientific literature available that describes the antagonist activity of this compound at the histamine H1 receptor.

Adenosine (B11128) Receptor Agonism or Antagonism (General Purine Derivatives)

The structural characteristics of this compound, which incorporates a piperazine (B1678402) moiety, suggest a potential for interaction with purinergic systems, including adenosine receptors. Purine derivatives are well-established modulators of adenosine receptors, which are critical in various physiological processes. Research into arylpiperazine derivatives of pyrazolo-triazolo-pyrimidines has identified potent and selective antagonists for the adenosine A2A receptor. While direct studies on this compound are not extensively documented in publicly available literature, the broader class of piperazine-containing compounds has demonstrated significant activity at these receptors, indicating a promising area for future investigation.

Modulations of Transport Proteins and Efflux Pumps

Human Equilibrative Nucleoside Transporter (ENT) Inhibition

Equilibrative nucleoside transporters (ENTs) are crucial for nucleoside transport and the regulation of extracellular adenosine levels. The inhibition of these transporters can have significant therapeutic implications. Studies on complex molecules containing a fluorophenylpiperazine component have demonstrated potent inhibitory effects on both ENT1 and ENT2. For instance, the compound 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) has been identified as an irreversible and non-competitive inhibitor of ENTs. Structure-activity relationship studies of FPMINT analogues have highlighted that the presence of a halogen substitute, such as fluorine, on the phenylpiperazine moiety is essential for the inhibitory activity on both ENT1 and ENT2. nih.govpolyu.edu.hk Although these findings are for a more complex molecule, they suggest that the 4-(4-fluoro-phenyl)-piperazine substructure could be a key pharmacophore for ENT inhibition.

Msr(A) Efflux Pump Inhibition

The Msr(A) efflux pump is a significant contributor to antibiotic resistance in bacteria like Staphylococcus epidermidis. Research into phenylpiperazine 5,5-dimethylhydantoin (B190458) derivatives has identified the first synthetic inhibitors of this pump. researchgate.netnih.gov These studies have shown that specific derivatives can act as potent modulators of Msr(A), thereby reducing resistance to macrolide antibiotics. While these inhibitors are structurally distinct from this compound, they underscore the potential of the phenylpiperazine scaffold in the development of efflux pump inhibitors.

Cellular Pathway Modulations in in vitro Models

Modulation of Oxidative Stress Response Pathways (e.g., IL-6/Nrf2)

The nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor in the cellular defense against oxidative stress. A series of novel 1,4-disubstituted piperazine-2,5-dione derivatives have been synthesized and evaluated for their antioxidant properties. These compounds were found to protect cells from oxidative damage by modulating the IL-6/Nrf2 pathway. mdpi.com Mechanistic investigations revealed that these derivatives could promote cell survival through an IL-6/Nrf2 positive-feedback loop. This suggests that the piperazine-2,6-dione (B107378) core of this compound may confer the ability to engage with and modulate this critical cellular stress response pathway.

Stabilization of Mitochondrial Membrane Potential

Mitochondrial dysfunction is a hallmark of cellular stress and is often characterized by a decrease in mitochondrial membrane potential. In the same study of 1,4-disubstituted piperazine-2,5-dione derivatives, it was found that these compounds could stabilize the mitochondrial membrane potential in the face of oxidative injury. mdpi.comresearchgate.net By preserving mitochondrial integrity, these compounds help to restrain cell apoptosis. This finding points to a potential mechanism of action for this compound in protecting cells from stress-induced damage.

| Compound/Derivative Class | Biological Target/Pathway | Key Findings |

| Arylpiperazine derivatives | Adenosine A2A Receptor | Potent and selective antagonism. |

| FPMINT and analogues | Human Equilibrative Nucleoside Transporters (ENT1 & ENT2) | Irreversible and non-competitive inhibition; halogen on phenylpiperazine is crucial. nih.govpolyu.edu.hk |

| Phenylpiperazine 5,5-dimethylhydantoin derivatives | Msr(A) Efflux Pump | First synthetic inhibitors identified. researchgate.netnih.gov |

| 1,4-Disubstituted piperazine-2,5-dione derivatives | IL-6/Nrf2 Pathway | Modulation of oxidative stress response via a positive-feedback loop. mdpi.com |

| 1,4-Disubstituted piperazine-2,5-dione derivatives | Mitochondrial Membrane Potential | Stabilization against oxidative injury. mdpi.comresearchgate.net |

Preclinical Pharmacological Evaluation in Biological Systems Excluding Clinical Human Trials

In vitro Biological Activity Assessments in Cell-Based Assays

In vitro assays are fundamental for determining the direct effects of a compound on biological systems in a controlled laboratory setting. These studies provide essential data on a compound's potential antimicrobial, antiviral, cytotoxic, and antioxidant properties.

The piperazine (B1678402) nucleus is a common scaffold in compounds exhibiting a wide range of pharmacological activities, including antimicrobial effects. nih.govresearchgate.netresearchgate.netapjhs.comderpharmachemica.comnih.govresearchgate.net While specific data on the antimicrobial activity of 4-(4-Fluoro-phenyl)-piperazine-2,6-dione is not extensively documented, studies on various N-arylpiperazine derivatives have demonstrated notable activity against a spectrum of pathogens.

Bacterial and Fungal Strains:

Research on substituted piperazine derivatives has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, and Escherichia coli. researchgate.netnih.gov However, their antifungal activity against strains such as Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger has been reported to be less potent. nih.gov The specific substitutions on the piperazine ring play a crucial role in determining the antimicrobial spectrum and potency. derpharmachemica.com For instance, certain piperazine derivatives have been identified as novel inhibitors of fungal 1,3-beta-D-glucan synthase, a key enzyme in the fungal cell wall synthesis. researchgate.net

Mycobacterial Strains:

Derivatives of N-phenylpiperazine have been investigated for their antimycobacterial potential. nih.gov Studies on novel N-arylpiperazines have shown promising activity against Mycobacterium tuberculosis. researchgate.net For example, 1-(2-{4-[(butoxycarbonyl)amino]phenyl}-2-hydroxyethyl)-4-(2-fluorophenyl)piperazin-1-ium chloride, a compound containing a fluorophenylpiperazine moiety, was found to be highly effective against M. tuberculosis. researchgate.net This suggests that the fluorophenylpiperazine scaffold could be a valuable component in the design of new antimycobacterial agents. Additionally, benzothiazinone-piperazine derivatives have been identified as efficient inhibitors of Mycobacterium tuberculosis DNA gyrase. nih.gov

The table below summarizes the antimicrobial activity of various piperazine derivatives, providing a comparative context for the potential activity of this compound.

| Compound Class | Organism | Activity/Metric | Reference |

| N-Arylpiperazine Derivatives | Mycobacterium kansasii | MIC = 15.0 µM | nih.gov |

| N-Arylpiperazine Derivatives | Fusarium avenaceum | MIC = 14.2 µM | nih.gov |

| Benzothiazinone-piperazine Derivatives | Mycobacterium tuberculosis | MIC = 4.41 µM | nih.gov |

| Piperazine Propanol Derivative (GSI578) | Candida albicans 1,3-beta-D-glucan synthase | IC50 = 0.16 µM | researchgate.net |

| N-Alkyl and N-Aryl Piperazine Derivatives | Staphylococcus aureus | Significant Activity | nih.gov |

| N-Alkyl and N-Aryl Piperazine Derivatives | Aspergillus niger | Less Active | nih.gov |

This table presents data for structurally related compounds, not for this compound itself.

The antiviral potential of piperazine derivatives has been an area of active research. mdpi.com While direct antiviral data for this compound is scarce, studies on related structures provide some insights. A series of arylpiperazine derivatives of 1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione were evaluated for their antiviral activities. Within this series, compounds with a 4-fluorophenylpiperazine moiety (compounds 2c and 2g) and a related derivative (3d) demonstrated modest activity against Coxsackievirus B2 (CVB-2), with EC50 values in the range of 10–17 μM. mdpi.com It is important to note that the core tricyclic imide structure of these tested compounds is significantly different from the simple piperazine-2,6-dione (B107378) ring.

| Compound Class | Virus Strain | Activity Metric (EC50) | Reference |

| Arylpiperazine derivative of a tricyclic imide | CVB-2 | 10–17 µM | mdpi.com |

This table presents data for structurally related compounds, not for this compound itself.

The cytotoxic and anti-proliferative effects of piperazine derivatives against various human cancer cell lines have been documented in several studies. mdpi.comnih.govunimi.itnih.govresearchgate.net A series of novel arylpiperazine derivatives were synthesized and evaluated for their in vitro cytotoxic activities against human prostate cancer cell lines (PC-3, LNCaP, and DU145). mdpi.com Some of these compounds exhibited moderate to strong cytotoxic activities. mdpi.com Notably, compounds with a fluoro group at the ortho-position on the phenyl ring showed relatively strong cytotoxicity against LNCaP cells, with IC50 values less than 5 μM. mdpi.com

Furthermore, a study on 2,6-diketopiperazines derived from α-amino acids demonstrated their potential as anticancer agents against the MDA-MB-231 triple-negative breast cancer cell line. nih.gov Several of these compounds showed significant inhibitory effects on cell proliferation and viability, and induced apoptosis. nih.gov Importantly, these 2,6-diketopiperazines did not show cytotoxicity in healthy Vero kidney cells at the tested concentrations. nih.gov

The table below presents the cytotoxic activity of various piperazine and piperazine-dione derivatives against different human cancer cell lines.

| Compound Class | Cell Line | Activity Metric (IC50) | Reference |

| Arylpiperazine Derivative with o-fluoro substitution | LNCaP (Prostate Cancer) | < 5 µM | mdpi.com |

| Arylpiperazine Derivative | DU145 (Prostate Cancer) | 8.25 µM | mdpi.com |

| 2,6-Diketopiperazine Derivatives | MDA-MB-231 (Breast Cancer) | Varies by compound | nih.gov |

| Piperazine-substituted Pyranopyridines | Various Cancer Cell Lines | Micromolar and submicromolar concentrations | mdpi.com |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | Breast Cancer Cell Lines | 0.31–120.52 µM | unimi.it |

This table presents data for structurally related compounds, not for this compound itself.

The antioxidant potential of piperazine-containing compounds has been explored in various studies. researchgate.netnih.govwho.inttandfonline.cominnovareacademics.in A series of 1,4-disubstituted piperazine-2,5-dione derivatives were designed and evaluated for their antioxidative activity. mdpi.comnih.govnih.govresearchgate.net Many of these compounds were found to effectively protect SH-SY5Y cells from H2O2-induced oxidative damage. mdpi.comnih.govnih.govresearchgate.net Further mechanistic studies on a lead compound from this series indicated that it decreased the production of reactive oxygen species (ROS) and stabilized the mitochondrial membrane potential, thereby inhibiting cell apoptosis. mdpi.comnih.govresearchgate.net

In another study, six new aryl/aralkyl substituted piperazine derivatives containing a methylxanthine moiety were synthesized and screened for their antioxidant activity using DPPH, ABTS, and FRAP methods. nih.gov The results indicated that the antioxidant activity was influenced by the specific substitutions on the arylpiperazine structure. nih.gov

The table below summarizes the antioxidant activity of various piperazine and piperazine-dione derivatives.

| Compound Class | Assay/Model | Activity/Metric | Reference |

| 1,4-Disubstituted piperazine-2,5-diones | H2O2-induced oxidative damage in SH-SY5Y cells | Protective effect at 20 µM | mdpi.comnih.govresearchgate.net |

| 1-Aryl/aralkyl piperazine derivatives with xanthine (B1682287) moiety | DPPH radical scavenging | IC50 values vary by compound | nih.gov |

| 2,6-diphenylpiperidine-4-one derivatives | DPPH assay | IC50 values vary by compound | who.int |

This table presents data for structurally related compounds, not for this compound itself.

In vivo Proof-of-Concept Studies in Animal Models (Focus on Target Engagement and Biological Response)

In vivo studies in animal models are essential to understand the physiological and behavioral effects of a compound and to validate its interaction with biological targets in a living organism.

While specific in vivo behavioral data for this compound is not available, studies on other N-phenylpiperazine analogs provide a framework for how such compounds are evaluated for their effects on the central nervous system. For instance, N-phenylpiperazine analogs have been assessed for their selective binding to dopamine (B1211576) D2 and D3 receptors and subsequently tested in in-vivo assays. nih.govnih.gov One such study evaluated a compound in a hallucinogenic-dependent head twitch response inhibition assay in mice and an L-dopa-dependent abnormal involuntary movement (AIM) inhibition assay in hemiparkinsonian rats, demonstrating its activity in these behavioral models. nih.gov

Another study investigated the behavioral effects of 1-(m-chlorophenyl)piperazine (m-CPP), a 5-HT2C and 5-HT1B agonist, in a rat model of tardive dyskinesia. researchgate.net The study monitored changes in feeding behavior, anxiety-like behavior, and locomotor activity. researchgate.net These types of behavioral neuroscience models are crucial for validating the engagement of a compound with its intended receptor targets and for characterizing its potential therapeutic or adverse effects.

Furthermore, a study on N-Aryl Piperazines as selective mGluR5 potentiators demonstrated their efficacy in a preclinical model of amphetamine-induced hyperlocomotion in rats, a model predictive of antipsychotic activity. nih.gov

Pharmacological Characterization in Rodent Models

No published research detailing the pharmacological characterization of this compound in rodent models could be located.

Computational and Theoretical Chemistry Applications in Research

Molecular Docking Simulations for Ligand-Receptor Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mechanism and affinity. For N-phenylpiperazine derivatives, which share a core structure with 4-(4-Fluoro-phenyl)-piperazine-2,6-dione, docking studies have been instrumental in elucidating their interaction with various receptors.

These simulations have shown that the binding of N-phenylpiperazine derivatives is often driven by a combination of hydrogen bonds and electrostatic forces. rsc.org The affinity of these compounds for their target receptors is highly dependent on specific functional groups, including an ionizable piperazine (B1678402) moiety, hydrogen bond acceptors, and a hydrophobic component. rsc.org For instance, in studies with the α1A-adrenoceptor, key amino acid residues such as Asp106, Gln177, Ser188, Ser192, and Phe193 have been identified as the main binding sites. rsc.org Similarly, docking studies of other piperidine/piperazine-based compounds with the Sigma 1 Receptor (S1R) show that ligands tend to occupy a central core and two hydrophobic binding pockets. nih.gov The specific interactions, such as pi-pi stacking between the ligand's aromatic rings and receptor residues like TRP287 or TYR320, can be crucial for binding affinity. nih.gov

Table 1: Key Interactions in Ligand-Receptor Binding for Phenylpiperazine Derivatives

| Interaction Type | Key Ligand Features | Potential Interacting Receptor Residues |

|---|---|---|

| Hydrogen Bonding | Ionizable piperazine, Carbonyl groups | Asp, Gln, Ser |

| Electrostatic Forces | Ionizable piperazine | Asp |

| Hydrophobic/Pi-Pi Interactions | Phenyl ring | Phe, Trp, Tyr |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These methods provide a detailed understanding of a compound's structure, stability, and reactivity. For 1-(4-Fluorophenyl)piperazine (pFPP), a structurally similar compound, DFT calculations at the B3LYP/6-311++G(d) level have been used to determine its most stable conformation through potential energy surface scans. dergipark.org.trresearchgate.net

Such studies involve the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. dergipark.org.tr For pFPP, the calculated HOMO-LUMO energy gap is 4.99 eV, which suggests a stable and bioactive structure where charge transfer can occur within the molecule. dergipark.org.tr These quantum chemical descriptors are vital for understanding how molecules like this compound might interact with biological targets. researchgate.net

Table 2: Calculated Quantum Chemical Reactivity Descriptors for 1-(4-Fluorophenyl)piperazine

| Parameter | Description | Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | - |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | - |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.99 eV dergipark.org.tr |

Note: Specific HOMO and LUMO energy values were not provided in the source material.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and binding stability of a ligand-receptor complex over time. nih.govunipd.it For phenyl-piperazine scaffolds, extended MD simulations have been used to analyze conformational changes and evaluate the binding energetics of hits identified from initial screenings. nih.govresearchgate.net

These simulations can reveal crucial information about the flexibility of both the ligand and the protein, which is not fully captured by more static docking methods. unipd.it By simulating the movement of atoms over time, typically for hundreds of nanoseconds, researchers can assess the stability of key interactions, such as hydrogen bonds, and observe how the ligand settles into its binding pocket. nih.gov This approach is essential for validating docking poses and understanding the complex kinetics of ligand binding, providing a framework for further drug discovery efforts. nih.govresearchgate.net

In Silico Prediction of Physicochemical Properties Relevant to Biological Distribution (e.g., Blood-Brain Barrier Penetration)

The ability of a drug to reach its target in the body is governed by its physicochemical properties, which determine its absorption, distribution, metabolism, and excretion (ADME) profile. In silico models are crucial for predicting these properties in the early stages of drug discovery. researchgate.net A key consideration for centrally acting drugs is their ability to cross the blood-brain barrier (BBB). nih.gov

Computational models for predicting BBB permeability often use descriptors like lipophilicity (logP), molecular weight (MW), and topological polar surface area (TPSA). nih.govfrontiersin.org For the related compound 1-(4-fluorophenyl)piperazine (pFPP), ADME analysis predicted good human intestinal absorption (HIA) and Caco-2 cell permeability. dergipark.org.tr However, its predicted BBB penetration value was not within the acceptable range for an ideal drug candidate, highlighting the importance of such predictive models. dergipark.org.tr These in silico tools allow for rapid screening of compounds to prioritize those with favorable pharmacokinetic profiles for further development. nih.govnih.gov

Table 3: Physicochemical Property Guidelines for CNS Drug Candidates

| Property | Preferred Range |

|---|---|

| Molecular Weight (MW) | ≤ 400 g/mol frontiersin.org |

| LogP | ≤ 5 frontiersin.org |

| Hydrogen Bond Acceptors (HBAs) | ≤ 7 frontiersin.org |

| Hydrogen Bond Donors (HBDs) | ≤ 3 frontiersin.org |

| Polar Surface Area (PSA) | < 90 Ų frontiersin.org |

Pharmacophore Modeling and Virtual Screening Approaches in Lead Identification

Pharmacophore modeling is a powerful strategy for identifying novel lead compounds from large chemical databases. researchgate.net A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific biological target. frontiersin.org

This approach can be either ligand-based, derived from a set of known active compounds, or structure-based, derived from a ligand-receptor complex. researchgate.netmdpi.com Once a pharmacophore model is generated and validated, it is used as a 3D query to screen virtual libraries containing hundreds of thousands of compounds. frontiersin.orgnih.gov This multilayered virtual screening workflow, often combined with molecular docking and ADME prediction, efficiently filters large databases to identify a smaller, more manageable set of "hit" compounds for further experimental testing. frontiersin.orgnih.gov This technique has been successfully applied to discover novel piperazine-containing ligands for various therapeutic targets. nih.gov

Future Research Directions and Translational Potential in Chemical Biology

Development of Novel Chemical Probes and Research Tools Based on the Scaffold

The 4-(4-fluoro-phenyl)-piperazine-2,6-dione scaffold is a "privileged structure," a concept signifying its ability to bind to multiple biological targets. researchgate.net This inherent versatility makes it an excellent candidate for the development of chemical probes. By strategically modifying the core structure, researchers can introduce functionalities that enable the visualization, identification, and characterization of its biological binding partners.

Future research could focus on synthesizing derivatives that incorporate:

Reporter Tags: Fluorophores or biotin tags could be appended to the scaffold to allow for visualization of the compound's distribution within cells and tissues through techniques like fluorescence microscopy.

Photoaffinity Labels: Incorporation of photoreactive groups would enable the formation of covalent bonds with target proteins upon photoactivation, facilitating their isolation and identification.

Click Chemistry Handles: The introduction of azide or alkyne functionalities would permit the use of bioorthogonal "click" chemistry to attach a wide range of reporter molecules.

These chemical probes would be invaluable tools for elucidating the mechanism of action of this compound and its analogs, providing a deeper understanding of their interactions with the cellular machinery.

Exploration of Unconventional Biological Targets and Signalling Pathways

While arylpiperazine derivatives have been traditionally associated with central nervous system receptors, there is a growing interest in exploring their effects on unconventional biological targets. mdpi.com The unique electronic properties conferred by the fluorine atom on the phenyl ring of this compound may lead to novel and unexpected biological activities.

Future investigations should aim to:

Phenotypic Screening: Employing high-content screening approaches using diverse cell lines and disease models can uncover novel cellular effects and potential therapeutic applications.

Target Deconvolution: For compounds exhibiting interesting phenotypic effects, a variety of target identification strategies can be employed, including affinity chromatography, proteomics, and genetic approaches, to pinpoint their molecular targets.

Pathway Analysis: Once a target is identified, further studies can delineate the downstream signaling pathways modulated by the compound, providing a comprehensive understanding of its biological impact.

The exploration of unconventional targets could reveal previously unappreciated roles for this chemical scaffold and open up new avenues for therapeutic intervention in a range of diseases.

Rational Design and Synthesis of Next-Generation Analogues with Improved Specificity

Building upon the foundational structure of this compound, the principles of rational drug design can be applied to create next-generation analogs with enhanced potency, selectivity, and improved pharmacokinetic properties. nih.govnih.gov Structure-activity relationship (SAR) studies, guided by computational modeling and experimental testing, will be crucial in this endeavor.

Key strategies for the rational design of new analogs include:

Modification of the Phenyl Ring: Introduction of different substituents on the 4-fluorophenyl ring can modulate the compound's electronic and steric properties, influencing its binding affinity and selectivity for specific targets.

Alterations to the Piperazine-2,6-dione (B107378) Core: Modifications to the dione (B5365651) ring, such as the introduction of substituents or the alteration of ring stereochemistry, can impact the compound's conformational flexibility and interactions with target proteins.

Bioisosteric Replacement: Replacing the piperazine (B1678402) moiety with other diazaspiroalkanes or diazabicyclic fragments could lead to compounds with retained or improved affinity for their biological targets. mdpi.com

A systematic approach to analog synthesis and testing will enable the optimization of the this compound scaffold for specific biological applications.

Applications in Agrochemical Research, particularly as Herbicides

The piperazine ring is a recognized pharmacophore in the development of agrochemicals. Notably, some 1-phenyl-piperazine-2,6-diones have demonstrated herbicidal activity. mdpi.com This suggests that the this compound scaffold warrants investigation for its potential use in agriculture. The presence of a fluorine atom is often associated with enhanced biological activity in agrochemicals.

Future research in this area should involve:

Herbicidal Screening: Testing this compound and a library of its analogs against a panel of common weed species to assess their pre- and post-emergence herbicidal efficacy.

Structure-Activity Relationship Studies: Identifying the structural features that contribute to potent herbicidal activity will guide the design of more effective compounds. For instance, studies on related compounds have shown that substitutions on the phenyl ring can significantly impact herbicidal potency. mdpi.com

Mode of Action Studies: Investigating the biochemical and physiological mechanisms by which these compounds exert their herbicidal effects can lead to the discovery of novel herbicidal targets.

The development of new herbicides with novel modes of action is critical for managing weed resistance, and the this compound scaffold represents a promising starting point for such endeavors.

Table 1: Herbicidal Activity of Selected 1-Phenyl-piperazine-2,6-dione Analogs

| Compound | Phenyl Ring Substitution | Target Weed | Activity Level |

| Analog A | 4-Chloro-5-cyclopentyloxy-2-fluoro | Velvetleaf | High |

| Analog B | Unsubstituted | Velvetleaf | Moderate |

| Analog C | 2,4-Dichloro | Velvetleaf | Low |

This table is a representative example based on findings for similar compound classes and is intended to illustrate the potential for SAR studies in this area. mdpi.com

Integration of Advanced Omics Technologies for Comprehensive Biological Profiling

To gain a holistic understanding of the biological effects of this compound and its derivatives, the integration of advanced "omics" technologies is essential. broadinstitute.org These high-throughput methods can provide an unbiased and comprehensive view of the molecular changes induced by a small molecule within a biological system. nih.gov

Future research should leverage:

Transcriptomics (RNA-Seq): To profile changes in gene expression following compound treatment, revealing the cellular pathways and processes that are affected.

Proteomics: To identify changes in protein expression and post-translational modifications, providing insights into the compound's impact on cellular signaling and function.

Metabolomics: To analyze the global changes in small molecule metabolites, offering a functional readout of the cellular state and identifying metabolic pathways perturbed by the compound. mdpi.com

By integrating data from these different omics platforms, researchers can construct a detailed molecular signature of this compound's activity, facilitating hypothesis generation regarding its mechanism of action and potential therapeutic or agrochemical applications. nih.gov

Table 2: Application of Omics Technologies in Small Molecule Profiling

| Omics Technology | Information Gained | Potential Application for this compound |

| Transcriptomics | Changes in gene expression | Identification of regulated genes and pathways |

| Proteomics | Changes in protein levels and modifications | Elucidation of signaling pathway modulation |

| Metabolomics | Alterations in metabolite profiles | Understanding of metabolic reprogramming |

| Chemoproteomics | Identification of protein targets | Direct identification of binding partners |

Q & A

Spectroscopy :

- NMR : and NMR to confirm substituent positions (e.g., fluorine-induced deshielding in aromatic protons) .

- IR : Peaks at ~1650–1750 cm for diketone C=O stretches .

Mass spectrometry : High-resolution MS to validate molecular weight (e.g., [M+H]+ at m/z 207.20) .

Q. What theoretical frameworks guide research on this compound?

- Methodological Answer : Research is anchored in:

Structure-Activity Relationships (SAR) : Linking substituent effects (e.g., fluorine’s electron-withdrawing nature) to biological activity .

Computational Chemistry : Density Functional Theory (DFT) to model interactions with biological targets (e.g., serotonin receptors) .

Reaction Mechanism Theory : Transition state analysis for nucleophilic substitution steps using molecular modeling software .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Methodological Answer : Systematic optimization via:

Factorial Design : Varying temperature (80–120°C), solvent (ethanol vs. dioxane), and catalyst (piperidine vs. morpholine) in a 2 factorial matrix to identify significant variables .

Kinetic Studies : Monitoring reaction progress via HPLC to determine rate-limiting steps .

Case Study : Substituting ethanol with dioxane increased yield from 45% to 68% by enhancing solubility of intermediates .

Q. What computational methods predict the biological activity of 4-(4-Fluorophenyl)-piperazine-2,6-dione?

- Methodological Answer :

Molecular Docking : Using AutoDock Vina to simulate binding affinity with targets like GABA receptors. Fluorine’s electronegativity enhances hydrogen bonding in active sites .

QSAR Models : Training datasets from PubChem bioactivity data (e.g., IC values for analogous piperazines) to predict IC for the target compound .

MD Simulations : Assessing stability of ligand-receptor complexes in simulated physiological conditions (e.g., 100 ns trajectories in GROMACS) .

Q. How to resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

Multi-Technique Validation : Cross-referencing NMR shifts with X-ray data to confirm regiochemistry (e.g., distinguishing para vs. meta fluorine substitution) .

Dynamic NMR : Resolving conformational exchange broadening in spectra by variable-temperature experiments .

Case Example : Discrepancies in carbonyl IR peaks (1700 vs. 1680 cm) were resolved by identifying keto-enol tautomerism dependent on solvent polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.